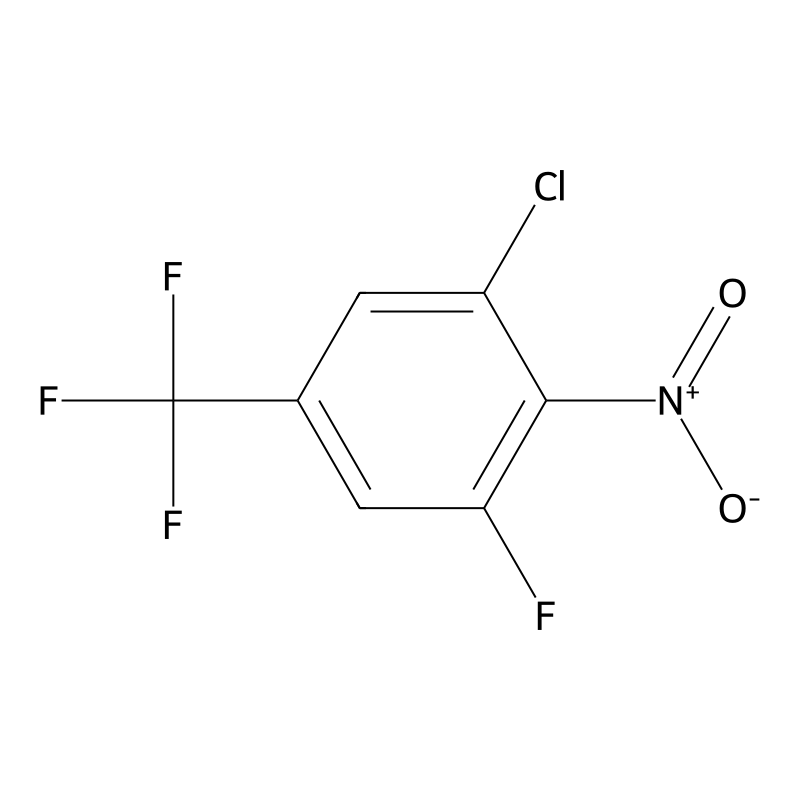1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the molecular formula and a molecular weight of 243.54 g/mol. This compound features a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethyl group, making it a member of the halogenated aromatic compounds. Its unique structure imparts specific chemical properties, contributing to its relevance in various fields such as chemistry and biology .
Currently Limited Information on 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene
This doesn't necessarily mean the compound has no research applications. It's possible that the research is not yet published or the compound is under development for a specific purpose.
Further Exploration
Here are some suggestions for further exploration:
- Patent databases: You can search for patents mentioning 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene. Patents often disclose novel materials and their potential applications, including those in scientific research [].
- Chemical synthesis literature: Look for research papers describing the synthesis of similar nitro-fluoro-chloroaromatic compounds. These papers might discuss potential applications of the synthesized compounds [].
- Substitution Reactions: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes this compound susceptible to nucleophilic aromatic substitution reactions. For example, nucleophiles can replace the chlorine atom under suitable conditions.
- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst, which transforms the compound into a more reactive amine derivative.
- Oxidation Reactions: Although less common due to the stability of the nitro group, oxidation reactions can occur, leading to various products depending on the oxidizing agents used .
Research indicates that 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene exhibits biological activity that warrants further investigation. It has been utilized in biochemical assays to study the effects of halogenated aromatic compounds on biological systems. Its unique substituents may influence its interaction with biological targets, potentially leading to applications in medicinal chemistry .
The synthesis of 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route includes:
- Nitration: A precursor compound undergoes nitration to introduce the nitro group.
- Halogenation: Chlorination and fluorination steps are performed to add chlorine and fluorine atoms at specific positions on the benzene ring.
- Trifluoromethylation: The trifluoromethyl group is introduced through methods such as the use of trifluoromethylating agents.
These steps require careful control of reaction conditions to ensure selectivity and yield .
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene finds applications across several domains:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules and is valuable in studies involving aromatic substitution reactions.
- Biology: The compound is used in biochemical assays to explore the effects of halogenated compounds on living organisms.
- Medicine: Investigations into its potential pharmaceutical applications are ongoing, particularly as a precursor for drug development.
- Industry: Its unique reactivity makes it suitable for producing agrochemicals and specialty chemicals .
Several compounds share structural similarities with 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | Different substitution pattern | |
| 4-Chloro-3-nitro-2-(trifluoromethyl)benzene | Varying position of substituents | |
| 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | Distinct arrangement affecting reactivity |
These compounds illustrate how variations in substituent positions lead to differences in chemical properties and reactivity profiles. The unique arrangement of substituents in 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene imparts distinct characteristics that make it particularly valuable for specific applications in research and industry .








